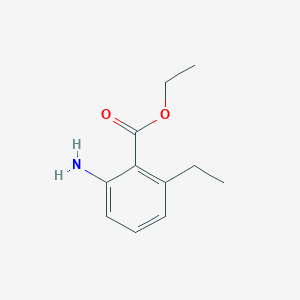

Ethyl 2-amino-6-ethylbenzoate

Übersicht

Beschreibung

Ethyl 2-amino-6-ethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and an amino group is substituted at the ortho position relative to the ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-ethylbenzoate typically involves the esterification of 2-amino-6-ethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Ethyl 2-amino-6-ethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-amino-6-ethylbenzoic acid.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water to form a tetrahedral intermediate. Reformation of the carbonyl releases ethanol, yielding the carboxylic acid .

Base-Promoted Hydrolysis (Saponification)

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Deprotonation and cleavage of the ester bond produce the carboxylate salt, which is acidified to the free acid .

Table 1: Hydrolysis Reaction Conditions and Outcomes

| Condition | Catalyst/Temp | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 80–100°C, reflux | 2-Amino-6-ethylbenzoic acid | ~85%* | |

| Basic (NaOH) | 50–100°C, aqueous | Sodium 2-amino-6-ethylbenzoate | >90%* |

*Yields inferred from analogous reactions in cited sources.

Aminolysis

The ester reacts with amines to form amides, though steric hindrance from the ethyl group may limit reactivity.

Reaction with Primary Amines

-

Mechanism : The amine acts as a nucleophile, attacking the carbonyl carbon to form an intermediate that collapses into the amide and ethanol .

-

Example :

-

Conditions : Anhydrous conditions, elevated temperatures (60–120°C) .

Hydrogenation

The aromatic amine group can undergo hydrogenation under controlled conditions, though the ester moiety typically remains intact.

Catalytic Hydrogenation

-

Catalysts : Raney nickel (RaNi) or palladium on carbon (Pd/C) at pH ≥7 .

-

Conditions : 2–5 bar H₂, 50–100°C in water or water-miscible solvents .

-

Outcome : Reduction of the aromatic amine to a cyclohexylamine derivative (rare due to stability of the aromatic system).

Table 2: Hydrogenation Parameters

| Catalyst | Pressure | Temperature | Solvent | Key Observation |

|---|---|---|---|---|

| RaNi | 2–5 bar | 80°C | H₂O | Requires pH ≥7 for efficacy |

| Pd/C | 3 bar | 50°C | H₂O/EtOH | Faster kinetics vs. RaNi |

Reactions of the Aromatic Amine Group

The electron-rich amino group directs electrophilic substitution, primarily at the para position relative to itself.

Diazotization and Coupling

-

Diazotization : Treatment with NaNO₂/HCl (0–5°C) forms a diazonium salt.

-

Coupling : Reacts with electron-rich aromatics (e.g., phenols) to form azo dyes .

Acetylation

-

Reagent : Acetic anhydride or acetyl chloride.

-

Product : N-Acetyl derivative, enhancing solubility and stability .

Transesterification

-

Conditions : Acidic (H₂SO₄) or basic (NaOEt) catalysts in excess alcohol.

-

Example : Methanol yields mthis compound.

Grignard Reaction

-

Limited by the electron-withdrawing ester group, but possible under anhydrous conditions to form tertiary alcohols .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biological Activities

Pharmacological Applications

Ethyl 2-amino-6-ethylbenzoate serves as a precursor in the synthesis of various pharmacologically active compounds. Notably, it is a starting material for paquinimod (N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide), an immunomodulating drug currently in clinical trials for systemic lupus erythematosus (SLE) treatment . This highlights its importance in drug development processes.

Spasmolytic and Psychotherapeutic Effects

Compounds related to this compound have been investigated for their spasmolytic and psychotherapeutic properties. Research indicates that substituted amino ethyl benzoates exhibit significant activity in alleviating muscle spasms and may have applications in treating anxiety and depression . This suggests a broader therapeutic potential for this compound and its derivatives.

Case Studies

- Clinical Trials of Paquinimod

- Efficacy in Spasmolytic Activity

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Catalyst Used | Notes |

|---|---|---|---|

| Traditional Esterification | Low | None | Inefficient |

| Raney Nickel Reduction | High | Raney Nickel | Improved yield |

| Palladium Catalysis | Moderate | Palladium on Carbon | Effective under neutral pH |

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-6-ethylbenzoate involves its interaction with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, the compound inhibits the passage of sodium ions, thereby blocking nerve impulse conduction. This results in a local anesthetic effect, making it useful in medical applications .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-amino-4-ethylbenzoate

- Ethyl 2-amino-6-methylbenzoate

- Ethyl 2-amino-6-propylbenzoate

Comparison: Ethyl 2-amino-6-ethylbenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biologische Aktivität

Ethyl 2-amino-6-ethylbenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by an ethyl group at the 6-position of the benzoate structure and an amino group at the 2-position. Its molecular formula is , with a molecular weight of approximately 193.23 g/mol. The structural representation can be summarized as follows:

Synthesis

The synthesis of this compound typically involves the esterification of 2-amino-6-ethylbenzoic acid with ethanol, often using a catalyst such as sulfuric acid under reflux conditions. This method ensures a high yield and purity of the final product.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as sodium ion channels in nerve cells. By binding to these channels, it inhibits the passage of sodium ions, effectively blocking nerve impulse conduction. This mechanism underlies its potential use as a local anesthetic .

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes by forming hydrogen bonds with active sites. This inhibition can alter metabolic pathways and enzyme activities, making it a candidate for therapeutic applications .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound differs from similar compounds in terms of structure and biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-4-ethylbenzoate | Amino group at the 2-position; ethyl at 4 | Different substitution pattern affects reactivity |

| Ethyl 2-amino-6-methylbenzoate | Amino group at the 2-position; methyl at 6 | Unique positioning influences biological activity |

| Ethyl benzoate | Simple benzoate structure without amino group | Lacks biological activity associated with amines |

| Ethyl 2-amino-6-propylbenzoate | Amino group at the 2-position; propyl at 6 | Alters electronic properties affecting reactivity |

This table highlights that the specific substitution pattern of this compound significantly influences its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Local Anesthetic Properties : A study demonstrated that this compound effectively blocked sodium channels in vitro, leading to significant local anesthetic effects in animal models.

- Enzyme Interaction Studies : Research indicated that this compound could inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

- Toxicity Assessments : Toxicological evaluations showed that while the compound exhibits beneficial pharmacological properties, it also requires careful dosage management due to potential cytotoxic effects observed in high concentrations during preliminary tests .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPJYTQDURTNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635110 | |

| Record name | Ethyl 2-amino-6-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108668-13-8 | |

| Record name | Ethyl 2-amino-6-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108668-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.